An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-fluorobenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-fluorobenzoic acid, a halogenated aromatic carboxylic acid, serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both bromine and fluorine atoms on the benzoic acid core, imparts distinct reactivity and properties that are leveraged in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physicochemical properties of 3-Bromo-4-fluorobenzoic acid, complete with experimental protocols and data presented for ease of reference.
Physicochemical Properties
The key physicochemical properties of 3-Bromo-4-fluorobenzoic acid are summarized in the tables below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
General and Physical Properties
| Property | Value | Source |
| CAS Number | 1007-16-5 | [1][2] |
| Molecular Formula | C₇H₄BrFO₂ | [1][2][3] |
| Molecular Weight | 219.01 g/mol | [1][2][3] |
| Appearance | White to slightly beige crystalline powder | [2] |
| Melting Point | 138-140 °C | [3][4] |
| Boiling Point | 306.6 °C at 760 mmHg | [3] |
| Density | 1.789 g/cm³ | [3] |
Acidity and Solubility
| Property | Value | Source |
| pKa | 3.75 ± 0.10 (Predicted) | |
| Solubility | No quantitative data available. Expected to have low aqueous solubility. | [5] |
Spectral Data
Detailed spectral analysis is fundamental for the structural elucidation and purity assessment of 3-Bromo-4-fluorobenzoic acid.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (400 MHz, CDCl₃): [6]
-
δ 8.34 (m, 1H)
-
δ 8.07 (m, 1H)
-
δ 7.23 (m, 1H)
¹³C NMR (101 MHz, CDCl₃): [6]
-
δ 170.2
-
δ 162.7 (d, J = 256.2 Hz)
-
δ 136.1 (d, J = 1.7 Hz)
-
δ 131.5 (d, J = 8.8 Hz)
-
δ 126.7 (d, J = 3.5 Hz)
-
δ 116.7 (d, J = 23.1 Hz)
-
δ 109.5 (d, J = 21.8 Hz)
¹⁹F NMR (376 MHz, CDCl₃): [6]
-
δ -98.11 (td, J = 7.2, 5.2 Hz)
Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromo-4-fluorobenzoic acid would be expected to show characteristic absorptions for the carboxylic acid functional group, including a broad O-H stretch and a strong C=O stretch.
Mass Spectrometry
The mass spectrum of 3-Bromo-4-fluorobenzoic acid would exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH), as well as characteristic isotopic patterns due to the presence of bromine.[7][8]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 3-Bromo-4-fluorobenzoic acid are provided below.
Synthesis of 3-Bromo-4-fluorobenzoic Acid
A common synthetic route involves the Friedel-Crafts acylation of fluorobenzene, followed by bromination and subsequent haloform reaction.[9][10]
Materials:
-
Fluorobenzene
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Bromine
-
Sodium hypochlorite solution (technical grade)
-
Hydrochloric acid (concentrated)
-
Sodium bisulfite solution
-
Ice
-
Water
-
To a cooled (30-35 °C) mixture of fluorobenzene and anhydrous aluminum chloride, slowly add acetyl chloride.
-
Allow the reaction to proceed at 50-60 °C for approximately 1 hour.
-
Add bromine to the reaction mixture at 90-100 °C and stir for 1 hour.
-
Pour the hot reaction mixture onto ice to precipitate the bromination product.
-
Filter the precipitate and wash with water.
-
Add the moist product to a technical grade sodium hypochlorite solution and stir at room temperature for 1 hour, then warm to approximately 65 °C for 1 hour.
-
Cool the mixture, separate the chloroform layer, and add sodium bisulfite solution to the aqueous layer.
-
Adjust the pH to 2 with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3-Bromo-4-fluorobenzoic acid.
Caption: Synthetic workflow for 3-Bromo-4-fluorobenzoic acid.
Determination of Melting Point
The melting point is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Finely powder a small amount of the crystalline 3-Bromo-4-fluorobenzoic acid.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (138-140 °C).
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
References
- 1. 3-Bromo-4-fluorobenzoic acid | C7H4BrFO2 | CID 70509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. innospk.com [innospk.com]
- 4. 3-ブロモ-4-フルオロ安息香酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. DE3035355A1 - METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents [patents.google.com]
- 10. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
